molecular formula C46H74O16 B1255633 Transsylvanoside H

Transsylvanoside H

Cat. No.: B1255633
M. Wt: 883.1 g/mol
InChI Key: IAGSHEHQJJTLLR-XLSAIZNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Transsylvanoside H is a phytochemical compound belonging to the transsylvanoside family, which comprises glycosides characterized by unique sugar moieties linked to aglycone structures. These compounds are predominantly isolated from medicinal plants, including Carthamus tenuis (Transsylvanoside A) and liquorice (Transsylvanoside C) .

Properties

Molecular Formula

C46H74O16

Molecular Weight

883.1 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C46H74O16/c1-22-30(50)35(61-37-33(53)31(51)25(48)19-57-37)34(54)38(59-22)62-36-32(52)26(49)20-58-39(36)60-29-11-12-42(4)27(43(29,5)21-47)10-13-45(7)28(42)9-8-23-24-18-41(2,3)14-16-46(24,40(55)56)17-15-44(23,45)6/h8,22,24-39,47-54H,9-21H2,1-7H3,(H,55,56)/t22-,24-,25+,26+,27+,28+,29-,30-,31-,32-,33+,34+,35+,36+,37-,38-,39-,42-,43-,44+,45+,46-/m0/s1

InChI Key

IAGSHEHQJJTLLR-XLSAIZNJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O

Synonyms

transsylvanoside H

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The transsylvanoside family shares core structural features but exhibits variability in functional groups, glycosylation patterns, and bioactivity. Below is a detailed comparison of Transsylvanoside H with its closest analogs, Transsylvanoside A and C, as well as functionally similar phytochemicals.

Structural and Functional Comparison

Table 1: Structural and Bioactive Properties of Transsylvanosides

Compound Source Key Functional Groups Molecular Weight (g/mol) Bioactivity
This compound Not explicitly reported Likely glycoside with aglycone Not available Inferred antifungal/metabolic
Transsylvanoside A Carthamus tenuis Phenolic glycoside Not available Antifungal, high antioxidant
Transsylvanoside C Liquorice Unique glycosylation pattern <50 (estimated) Metabolic interaction potential
Beta-solamarine Potato Steroidal alkaloid ~868 Anticancer, cytotoxic
Glycyrrhizic acid Rosemary Triterpenoid saponin ~823 Anti-inflammatory, antiviral

Key Observations:

Structural Uniqueness: Transsylvanoside C and H are distinguished by their "unique chemical profiles" that diverge from both FDA-approved drugs and human colon metabolites . This contrasts with glycyrrhizic acid and beta-solamarine, which exhibit partial overlap with drug-like properties .

Bioactivity: Transsylvanoside A demonstrates significant antifungal activity against Rhizopus stolonifer, with inhibition rates increasing at higher concentrations (10–20% w/w) . This compound likely shares this trait but may differ in potency due to structural variations.

Chemical Space and Therapeutic Implications

Transsylvanosides occupy a distinct region in chemical space analyses (Figure 1B in ), indicating low similarity to conventional drugs or endogenous metabolites. This uniqueness may underlie their niche bioactivity, such as targeting fungal-specific pathways or interacting with rare metabolic nodes. In contrast, beta-solamarine and glycyrrhizic acid show higher overlap with anticancer drugs, reflecting broader therapeutic applications .

Q & A

Q. What are the best practices for comparing the bioactivity of this compound with structurally analogous compounds?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by:
  • Systematic variation of functional groups (e.g., sugar substituents).
  • Molecular docking to predict binding modes.
  • Principal component analysis (PCA) to cluster compounds by activity profiles .

Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer : Include detailed protocols for:
  • Reagent purity (e.g., ≥95% by HPLC).
  • Reaction monitoring (TLC/Rf values, GC-MS traces).
  • Work-up steps (extraction solvents, drying agents).
    Raw data (e.g., NMR spectra) should be archived in supplementary materials .

Q. What criteria determine whether contradictory findings on this compound’s mechanism of action warrant further investigation?

  • Methodological Answer : Prioritize studies where contradictions arise from:
  • Divergent model systems (e.g., cell lines vs. primary cells).
  • Dose-dependent effects .
  • Unaccounted confounding variables (e.g., endotoxin contamination).
    Meta-analyses of published data can identify consensus gaps .

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